Methyl 4-propyl-4-piperidinecarboxylate hydrochloride
Description
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride is a piperidine derivative featuring a propyl group at the 4-position of the piperidine ring and a methyl ester carboxylate moiety. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility in modulating electronic, steric, and solubility profiles .
Properties
IUPAC Name |
methyl 4-propylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQMYLFQFKHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-propyl-4-piperidinecarboxylate hydrochloride typically involves the esterification of 4-propylpiperidine-4-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-propyl-4-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between Methyl 4-propyl-4-piperidinecarboxylate hydrochloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl 4-propyl-4-piperidinecarboxylate HCl | Not Provided | C₁₀H₂₀ClNO₂ (estimated) | ~229.7 (estimated) | 4-propyl, methyl ester |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy, piperidine |
| 4-Fluoro-4-piperidinecarboxylic Acid HCl | 1186663-32-0 | C₆H₁₁ClFNO₂ | 195.61 | 4-fluoro, carboxylic acid |
| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | 1779974-06-9 | C₇H₁₂ClF₂NO₂ | 223.63 | 3,3-difluoro, methyl ester |
| 4-(3-Methoxyphenyl)piperidine HCl | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | 3-methoxyphenyl, piperidine |
Key Observations :
- Substituent Effects: The propyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., fluorine in 4-Fluoro-4-piperidinecarboxylic Acid HCl) but reduces it relative to bulkier groups like diphenylmethoxy . Ester vs. Acid: The methyl ester in the target compound and Methyl 3,3-difluoropiperidine-4-carboxylate HCl may improve cell membrane permeability compared to carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid HCl) .
Biological Activity
Methyl 4-propyl-4-piperidinecarboxylate hydrochloride (MPPH) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of MPPH, examining its mechanisms, efficacy, and potential therapeutic uses based on recent studies and findings.
Chemical Structure and Properties
MPPH is a piperidine derivative characterized by the presence of a propyl group at the 4-position of the piperidine ring and a methyl ester at the carboxylate position. The hydrochloride salt form enhances its solubility and bioavailability.
The biological activity of MPPH can be attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of specific enzymes and receptors, which can influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Calcium Channels: MPPH has been evaluated for its ability to inhibit T-type calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release. In vitro studies demonstrated that MPPH exhibits selective inhibitory activity against these channels, potentially making it useful for treating conditions like neuropathic pain .
- Antimicrobial Activity: Preliminary research suggests that MPPH may possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Its mechanism involves disrupting the electron transport chain in Mtb, which is vital for the bacterium's energy production and survival under hypoxic conditions .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of MPPH and related compounds:
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | T-type Calcium Channel Inhibition | 2.5 - 5.0 | α(1G) Calcium Channel |
| Analog Compound A | Antimycobacterial Activity | 12 | MenA Enzyme in Mycobacterium |
| Analog Compound B | Antimicrobial Activity | 22 | General Bacterial Targets |
Case Studies
Several case studies have explored the efficacy of MPPH and its analogs:
-
T-Type Calcium Channel Inhibition:
A study focused on the synthesis of various piperidine derivatives, including MPPH, evaluated their inhibitory effects on T-type calcium channels. The most promising analogs showed IC50 values ranging from 2.5 to 5 μM, indicating a strong potential for therapeutic use in pain management . -
Antimycobacterial Activity:
Research on the inhibition of MenA enzyme in Mycobacterium tuberculosis revealed that certain analogs of MPPH exhibited significant antimicrobial activity with IC50 values as low as 12 μM. This suggests that MPPH could be developed as a lead compound for new antitubercular therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
